molecular formula C8H10ClN3S B2939516 1-Amino-3-(4-chlorophenyl)-1-methylthiourea CAS No. 70483-64-6

1-Amino-3-(4-chlorophenyl)-1-methylthiourea

Cat. No.: B2939516
CAS No.: 70483-64-6
M. Wt: 215.7
InChI Key: VRLOSSDSQXUQET-UHFFFAOYSA-N
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Description

1-Amino-3-(4-chlorophenyl)-1-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea typically involves the reaction of 4-chloroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiourea derivative. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-chlorophenyl)-1-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiourea derivatives.

Scientific Research Applications

1-Amino-3-(4-chlorophenyl)-1-methylthiourea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Amino-3-(4-bromophenyl)-1-methylthiourea
  • 1-Amino-3-(4-fluorophenyl)-1-methylthiourea
  • 1-Amino-3-(4-methylphenyl)-1-methylthiourea

Comparison: 1-Amino-3-(4-chlorophenyl)-1-methylthiourea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

IUPAC Name

1-amino-3-(4-chlorophenyl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-12(10)8(13)11-7-4-2-6(9)3-5-7/h2-5H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLOSSDSQXUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324307
Record name 1-amino-3-(4-chlorophenyl)-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70483-64-6
Record name 1-amino-3-(4-chlorophenyl)-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-chlorophenylisothiocyanate (17.0 g, 0.10 mole) and methylhydrazine (5.0 g, 0.11 mole) in 80 ml of ethanol was stirred at room temperature for two hours. The reaction mixture was filtered to collect colorless crystalline N-(4-chlorophenyl)-1-methylhydrazinecarbothioamide (18.4 g, mp 152°-154° C.).
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17 g
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methylhydrazine
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5 g
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80 mL
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